![molecular formula C10H13NO2S B14180129 N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide CAS No. 918297-94-6](/img/structure/B14180129.png)
N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide typically involves the alkylation of aniline derivatives. One common method includes the reaction of 2-isopropenylaniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropenylaniline: This compound shares a similar structure but lacks the methanesulfonamide group.
N-(Prop-2-en-1-yl)methanesulfonamide: Similar in structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide is unique due to the presence of both the prop-1-en-2-yl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918297-94-6 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
N-(2-prop-1-en-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)9-6-4-5-7-10(9)11-14(3,12)13/h4-7,11H,1H2,2-3H3 |
InChI-Schlüssel |
LMGGEMKSUZIIKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


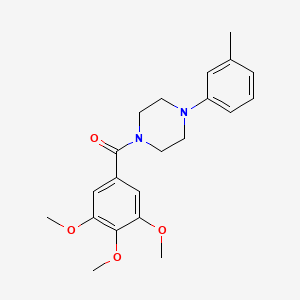
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
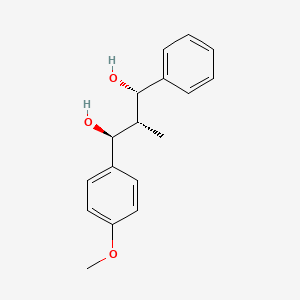
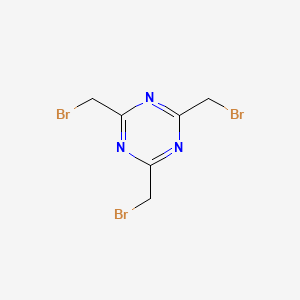
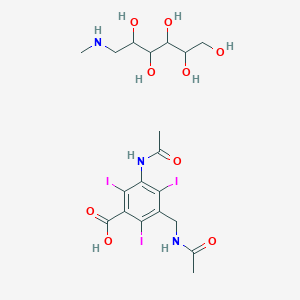
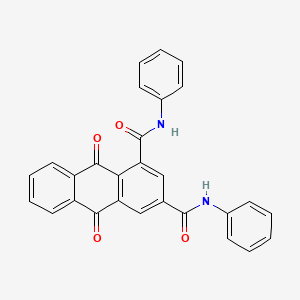
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
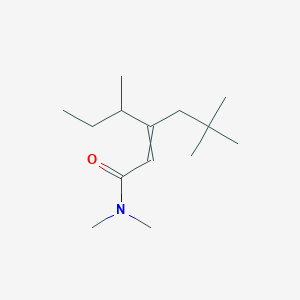
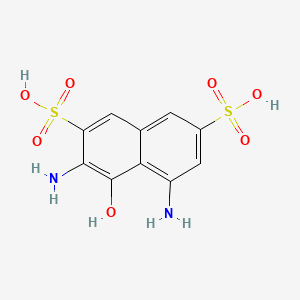
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
